2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and a methylsulfanylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Methylsulfanylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.
Comparison with Similar Compounds
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core and fluorophenyl group but differ in the substituents attached to the nitrogen atom.
N-(3-methylsulfanylphenyl)acetamide derivatives: These compounds share the methylsulfanylphenyl group but differ in the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16FN3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C19H16FN3O2S/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
IRVFPGABUGIZOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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